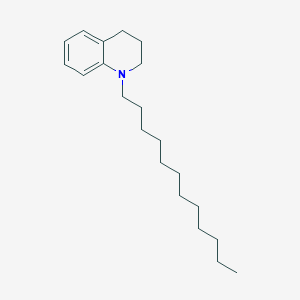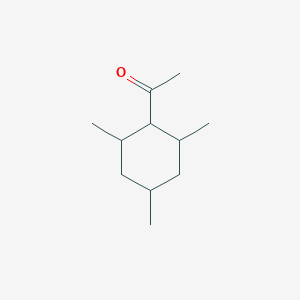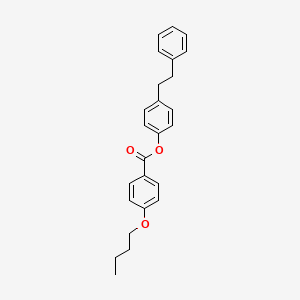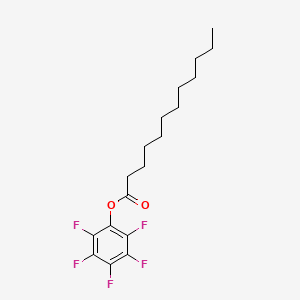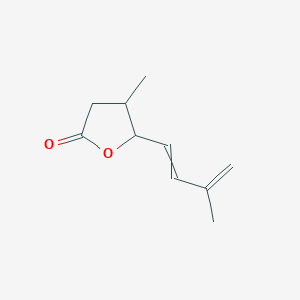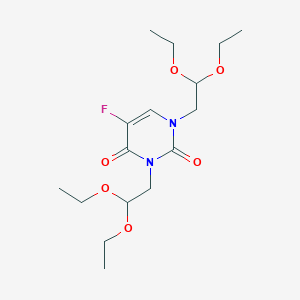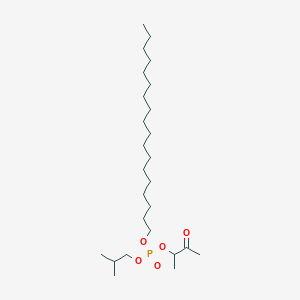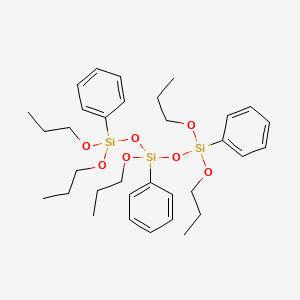
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane is a complex organosilicon compound characterized by its unique structure, which includes three phenyl groups and five propoxy groups attached to a trisiloxane backbone
Preparation Methods
The synthesis of 1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane typically involves the reaction of trichlorosilane with phenylmagnesium bromide to form 1,3,5-triphenyltrisiloxane. This intermediate is then reacted with propyl alcohol in the presence of a catalyst to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl and propoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenating agents or organometallic compounds.
Scientific Research Applications
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medical devices and as a component in pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its thermal stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane involves its interaction with various molecular targets. The phenyl groups provide π-π interactions, while the propoxy groups offer flexibility and solubility. These interactions can influence the compound’s behavior in different environments, making it useful in applications requiring specific molecular interactions.
Comparison with Similar Compounds
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane can be compared with other similar compounds, such as:
1,3,5-Triphenylbenzene: This compound has a similar phenyl group arrangement but lacks the trisiloxane backbone and propoxy groups, making it less versatile in certain applications.
1,3,5-Triphenylpentane: While it shares the triphenyl structure, it does not have the silicon-oxygen backbone, resulting in different chemical properties and applications.
1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazole: This compound has a different core structure, leading to distinct reactivity and uses in medicinal chemistry.
Properties
CAS No. |
112671-06-4 |
|---|---|
Molecular Formula |
C33H50O7Si3 |
Molecular Weight |
643.0 g/mol |
IUPAC Name |
phenyl-bis[[phenyl(dipropoxy)silyl]oxy]-propoxysilane |
InChI |
InChI=1S/C33H50O7Si3/c1-6-26-34-41(35-27-7-2,31-20-14-11-15-21-31)39-43(38-30-10-5,33-24-18-13-19-25-33)40-42(36-28-8-3,37-29-9-4)32-22-16-12-17-23-32/h11-25H,6-10,26-30H2,1-5H3 |
InChI Key |
YMVVIUMSNYXYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C1=CC=CC=C1)(OCCC)O[Si](C2=CC=CC=C2)(OCCC)O[Si](C3=CC=CC=C3)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
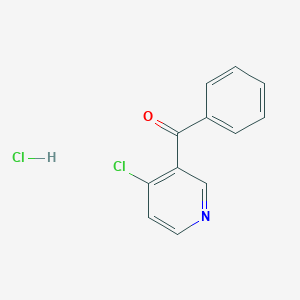
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

